3-Isothiocyanato-1-(2-methyl-benzyl)-1H-pyrazole
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Overview
Description
3-Isothiocyanato-1-(2-methyl-benzyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of isothiocyanates and pyrazoles. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isothiocyanato-1-(2-methyl-benzyl)-1H-pyrazole typically involves the reaction of 1-(2-methyl-benzyl)-1H-pyrazole with a suitable isothiocyanate reagent. Common reagents include thiophosgene or ammonium thiocyanate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Isothiocyanato-1-(2-methyl-benzyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The isothiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction of the isothiocyanate group can yield amines or thioureas.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions to form thioureas or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Amines or thioureas.
Substitution: Thioureas or other substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-Isothiocyanato-1-(2-methyl-benzyl)-1H-pyrazole would depend on its specific biological or chemical context. Generally, isothiocyanates are known to interact with nucleophilic sites in biomolecules, leading to the formation of covalent adducts. This can result in the modulation of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3-Isothiocyanato-1H-pyrazole: Lacks the 2-methyl-benzyl group, potentially altering its reactivity and biological activity.
1-(2-methyl-benzyl)-1H-pyrazole: Lacks the isothiocyanate group, affecting its chemical properties and applications.
Uniqueness
3-Isothiocyanato-1-(2-methyl-benzyl)-1H-pyrazole is unique due to the presence of both the isothiocyanate and 2-methyl-benzyl groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
Properties
IUPAC Name |
3-isothiocyanato-1-[(2-methylphenyl)methyl]pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3S/c1-10-4-2-3-5-11(10)8-15-7-6-12(14-15)13-9-16/h2-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSMXGIERRISNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=CC(=N2)N=C=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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